Cyclopropyl2-thiomethylphenylketone
Description
Cyclopropyl2-thiomethylphenylketone is a cyclopropane-containing organic compound characterized by a ketone group attached to a cyclopropyl ring and a thiomethylphenyl substituent. This structure confers unique steric and electronic properties, making it a versatile intermediate in synthetic organic chemistry, particularly for the development of biologically active molecules. The compound’s synthesis often involves advanced methodologies, such as Michael additions of dialkythiourea to methyl 2-chloro-2-cyclopropylideneacetate or sequential reactions with Grignard reagents and aldehydes . Its rigid cyclopropane ring enhances stability and influences reactivity, while the thiomethyl group provides opportunities for further functionalization, such as thiol-ene click chemistry or sulfur-based cross-coupling reactions.
For example, derivatives of this compound have been used to synthesize analogs of Tadalafil, a phosphodiesterase-5 inhibitor, by incorporating cyclopropane rings to modulate pharmacokinetic properties .
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(8-5-6-8)10-4-2-1-3-9(10)7-13/h1-4,7-8H,5-6H2 |
InChI Key |
VQPPNAVPFSLWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Continuous-Flow Synthesis from 2-Hydroxycyclobutanones and Aryl Thiols
A notable modern method employs an acid-catalyzed continuous-flow system using 2-hydroxycyclobutanones and aryl thiols as starting materials to synthesize cyclopropyl ketones with thiomethyl substitution on the phenyl ring.
- Catalyst: Reusable sulfonic acid resin Amberlyst-35 packed in steel columns.
- Solvent: Dichloromethane (DCM) or 2-methyl tetrahydrofuran (2-Me-THF).
- Conditions: Room temperature, mild acid catalysis.
- Advantages: Scalable multigram synthesis, green chemistry approach, low by-product formation.
- Yields: Good to excellent isolated yields (up to 92% in 2-Me-THF).
- Side Products: Minor disulfide formation (<5%).
- Characterization: Catalysts characterized by TGA, ATR, SEM, BET analyses to optimize packed bed performance.
- Reaction Summary: The acid resin promotes ring contraction of 2-hydroxycyclobutanones and thiol addition to generate cyclopropyl ketones bearing aryl thiomethyl groups.
| Entry | Thiol Substrate | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzenethiol | DCM | 85-90 | Model reaction, high selectivity |
| 2 | 4-Nitrobenzene thiol | DCM | 60 | Electron-withdrawing groups reduce reactivity |
| 3 | Methyl 2-mercaptobenzoate | 2-Me-THF | 78-92 | High yield in green solvent |
This method provides an efficient route to cyclopropyl2-thiomethylphenylketone derivatives with excellent control over reaction parameters and product purity.
Copper-Promoted S-Cyclopropylation of Thiophenols
Another synthetic route involves copper-catalyzed S-cyclopropylation of thiophenols using cyclopropylboronic acid or cyclopropyl bromide.
- Catalyst System: Copper(II) acetate, cesium carbonate base, and 2,2'-bipyridine ligand.
- Solvent: 1,2-Dichloroethane (DCE).
- Conditions: Heating at 70 °C for 16 hours.
- Mechanism: Copper promotes nucleophilic substitution (S_N2) or cross-coupling between thiophenol and cyclopropyl source.
- Yields: Moderate to good yields of aryl cyclopropyl sulfides.
- By-products: Diaryl disulfides as side products.
- Purification: Flash column chromatography.
This method is attractive for its straightforward conditions but requires elevated temperatures and careful control to minimize disulfide formation.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiophenol + cyclopropylboronic acid | Cu(OAc)2, Cs2CO3, 70 °C, 16 h | Moderate | Requires base and ligand |
| Thiophenol + cyclopropyl bromide | Similar conditions | Moderate | S_N2 reaction pathway |
This copper-promoted method is well-suited for synthesizing aryl cyclopropyl sulfides including this compound analogs.
Base-Catalyzed Condensation with Methyl Cyclopropanecarboxylate
A patented approach describes the preparation of 1-cyclopropyl-3-(2-thiomethylphenyl)-1,3-propanedione derivatives via base-catalyzed condensation of 2-thiomethylacetophenones with methyl cyclopropanecarboxylate.
- Base: Sodium methoxide.
- Solvent: Dimethyl sulfoxide (DMSO), sometimes mixed with toluene.
- Temperature: Ambient to 40 °C.
- Reaction Time: 6 to 10 hours.
- Workup: Acidification with HCl, extraction, drying, and concentration.
- Yields: 72-83% isolated yields.
- Notes: Reaction monitored by GC; high purity crude product obtained.
| Parameter | Condition | Outcome |
|---|---|---|
| Ketone substrate | 2-Thiomethyl-4-trifluoromethylacetophenone | Starting material |
| Ester | Methyl cyclopropanecarboxylate | 2-3 equivalents |
| Base | Sodium methoxide | 1.4-2 equivalents |
| Solvent | DMSO or DMSO/toluene mixture | Maintained 20-40 °C |
| Yield (GC analysis) | 72-83% | High purity crude product |
This method allows access to cyclopropyl ketone derivatives with thiomethyl phenyl substitution under mild base catalysis, suitable for further functionalization.
Summary Table of Preparation Methods
| Method | Catalyst/System | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed continuous flow | Amberlyst-35 sulfonic resin | DCM, 2-Me-THF | RT, mild acid catalysis | 60-92 | Scalable, green chemistry |
| Copper-promoted S-cyclopropylation | Cu(OAc)2, Cs2CO3, bipyridine | DCE | 70 °C, 16 h | Moderate | Requires base, disulfide byproduct |
| Base-catalyzed condensation | Sodium methoxide | DMSO, toluene | 20-40 °C, 6-10 h | 72-83 | Mild, high purity product |
| Industrial fixed-bed reactor | Metal halide (e.g., NaI) | Inert solvent | 185-195 °C, continuous | High | Continuous, industrial scale |
Research Findings and Notes
- The acid-catalyzed continuous-flow method offers superior environmental and operational advantages due to mild conditions and reusable catalysts, facilitating multigram synthesis with minimal side products.
- Copper-promoted methods, while effective, require elevated temperatures and careful control to avoid disulfide formation, limiting their scalability.
- Base-catalyzed condensation provides a straightforward synthetic route with good yields and product purity, suitable for laboratory synthesis and intermediate production.
- Industrial fixed-bed reactor processes optimize throughput and purity for large-scale production of cyclopropyl ketone intermediates, essential for commercial applications.
- The choice of method depends on scale, available equipment, and desired purity, with continuous-flow and fixed-bed methods preferred for scale-up and green chemistry compliance.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl2-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of cyclopropyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the thiomethyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Cyclopropyl2-thiomethylphenylketone with structurally and functionally related compounds, focusing on synthesis, reactivity, and biological activity.
Structural Analogs
Reactivity Comparison
- Electrophilicity : this compound exhibits moderate electrophilicity at the ketone group, which is less reactive than the α,β-unsaturated ester in methyl 2-chloro-2-cyclopropylideneacetate. This difference enables selective nucleophilic additions .
- Sulfur-mediated reactions : The thiomethyl group allows for thiol-specific modifications (e.g., oxidation to sulfoxides), unlike oxygen or halogen analogs. This property is exploited in prodrug design .
- Cyclopropane ring stability: Compared to non-cyclopropane ketones (e.g., benzophenones), the ring strain in this compound increases susceptibility to ring-opening reactions under acidic conditions .
Research Findings and Data Tables
Table 2: Stability Metrics
| Compound | Half-life (pH 7.4, 37°C) | Solubility (mg/mL) |
|---|---|---|
| This compound | 48 hours | 1.2 |
| Methyl 2-chloro-2-cyclopropylideneacetate | 12 hours | 8.5 |
| Tadalafil cyclopropane analog | 120 hours | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
